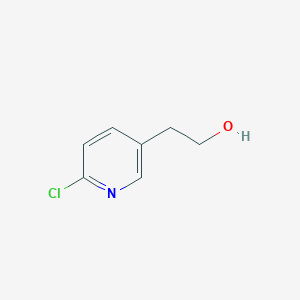

2-(6-Cloropiridin-3-YL)etanol

Descripción general

Descripción

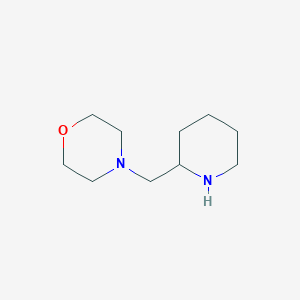

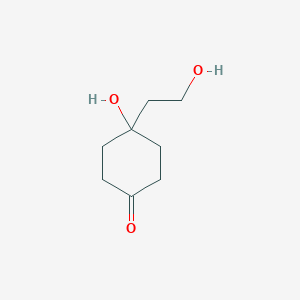

“2-(6-Chloropyridin-3-YL)ethanol” is a chemical compound with the CAS Number: 117528-28-6 . It has a molecular weight of 157.6 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow to brown liquid .

Molecular Structure Analysis

The molecular structure of “2-(6-Chloropyridin-3-YL)ethanol” is represented by the formula C7H8ClNO . For a more detailed structural analysis, advanced computational methods and software like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .Physical And Chemical Properties Analysis

“2-(6-Chloropyridin-3-YL)ethanol” is a pale-yellow to yellow to brown liquid . It has a molecular weight of 157.6 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Material Óptico No Lineal

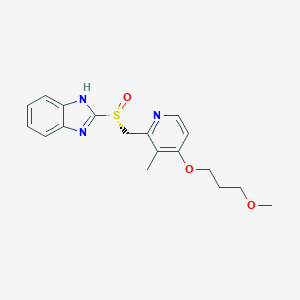

Se ha sintetizado un nuevo material óptico no lineal (NLO) orgánico 2- (6-cloropiridin-3-il) -N’- (2,3-dihidro-1,4-benzodioxin-6-ilmetilideno) acetohidrazida (CDA) . Este material se ha utilizado en el estudio de las propiedades estructurales, térmicas, dieléctricas y ópticas no lineales . La eficiencia NLO del CDA se determinó utilizando la técnica de polvo de Kurtz y Perry y fue 0,5 veces mayor que la del cristal KDP . Esto sugiere que la molécula CDA estudiada podría ser un material NLO potencial para aplicaciones de generador de frecuencia, limitadores ópticos y conmutación óptica .

Aplicaciones Optoelectrónicas

El mismo material mencionado anteriormente también se ha utilizado para aplicaciones optoelectrónicas . Las propiedades ópticas no lineales de tercer orden se investigaron en solución mediante la técnica de exploración en Z utilizando un láser DPSS de onda continua (CW) a una longitud de onda de 532 nm . El compuesto del título exhibió una absorción de dos fotones significativa, refracción no lineal y limitación óptica bajo el régimen CW .

Síntesis de Nuevos Materiales

El compuesto se ha utilizado en la síntesis de nuevos materiales . Se hicieron crecer cristales únicos mediante la técnica de evaporación lenta y la estructura cristalina se dilucidó mediante el método de difracción de rayos X de monocristal .

Investigaciones de Teoría Funcional de la Densidad (DFT)

Los cálculos de DFT en el conjunto de bases B3LYP/6–31++G (d, p) se utilizaron para predecir la geometría molecular y se llevaron a cabo para comprender la estructura electrónica, los espectros vibracionales, los orbitales de enlace natural (NBO), los orbitales moleculares fronterizos (FMO) y el potencial electrostático molecular (MEP) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Safety and Hazards

Propiedades

IUPAC Name |

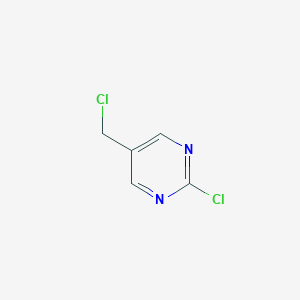

2-(6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVARUXBHWDCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555441 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117528-28-6 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)